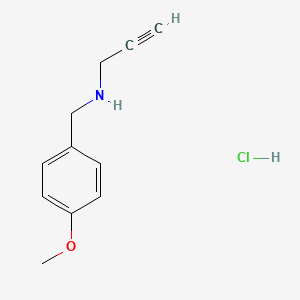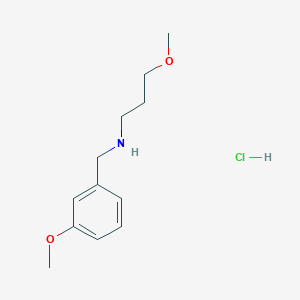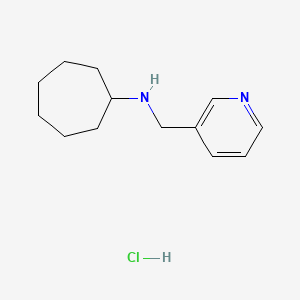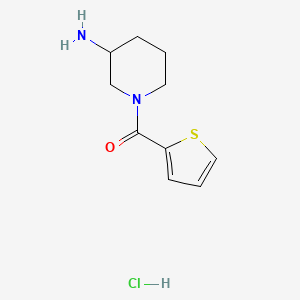
1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride
Descripción general
Descripción
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . Piperidine derivatives are known to exhibit a variety of biological activities .
Synthesis Analysis
While specific synthesis methods for “1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride” were not found, there are general methodologies for the synthesis of piperidine derivatives . These methods often involve the use of various catalysts and reagents .Molecular Structure Analysis
The molecular structure of “1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride” likely involves a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including substitutions and additions . The specific reactions would depend on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride” would depend on its specific molecular structure. Piperidine derivatives generally have properties typical of organic compounds, such as being soluble in organic solvents .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The compound can be used in the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
The compound can be used in the protodeboronation of pinacol boronic esters, a process that is not well developed . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Anti-Markovnikov Hydromethylation of Alkenes
The compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This process is a valuable transformation that was applied to methoxy protected (−)-Δ8-THC and cholesterol .
4. Total Synthesis of δ-®-Coniceine and Indolizidine 209B The compound can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This process involves protodeboronation using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety .
Synthesis of Spirooxindolopyrrolidine-Embedded Piperidinone
The compound can be used in the synthesis of spirooxindolopyrrolidine-embedded piperidinone 1 with potential anticancer activity . This process involves a three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .
Cytotoxicity and Apoptosis Induction
The compound can be used in cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model . The resulting product showed slightly better cytotoxicity and apoptosis induction than the reference drug .
Direcciones Futuras
The future directions for research on “1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride” could include further studies on its synthesis, chemical properties, and biological activities. Given the wide range of activities exhibited by piperidine derivatives, it could be of interest in medicinal chemistry .
Propiedades
IUPAC Name |
(3-aminopiperidin-1-yl)-thiophen-2-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9;/h2,4,6,8H,1,3,5,7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGTXWXHHAUNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086066.png)
amine hydrochloride](/img/structure/B3086067.png)
![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086072.png)
![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3086076.png)
![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/structure/B3086081.png)
amine hydrochloride](/img/structure/B3086091.png)
![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086099.png)
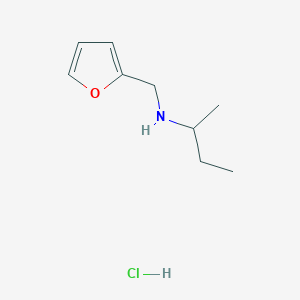
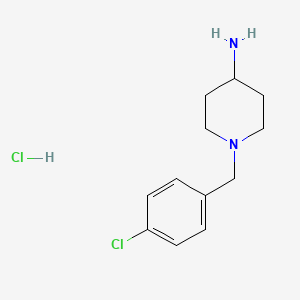
![(2-Methylpropyl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B3086117.png)

